9-Cyclohexylnon-4-enoic acid
Description
Structure
3D Structure
Properties
CAS No. |
143797-42-6 |
|---|---|
Molecular Formula |
C15H26O2 |
Molecular Weight |
238.37 g/mol |
IUPAC Name |
9-cyclohexylnon-4-enoic acid |
InChI |
InChI=1S/C15H26O2/c16-15(17)13-9-4-2-1-3-6-10-14-11-7-5-8-12-14/h2,4,14H,1,3,5-13H2,(H,16,17) |
InChI Key |
QSSBDFPXJQXBOX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCCCC=CCCC(=O)O |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 9 Cyclohexylnon 4 Enoic Acid
Retrosynthetic Analysis of the Target Compound
Retrosynthetic analysis is a problem-solving technique in organic chemistry that deconstructs a target molecule into simpler, commercially available precursors. For 9-Cyclohexylnon-4-enoic acid, the analysis identifies several key bonds whose disconnection simplifies the structure significantly.
The primary disconnection points are:
The C4=C5 double bond: This is a logical disconnection as numerous methods exist for forming carbon-carbon double bonds (olefin synthesis). This disconnection suggests two fragments: a five-carbon aldehyde or related synthon containing the carboxylic acid (or a precursor) and a four-carbon fragment bearing the cyclohexyl group.
The C6-C7 bond: Disconnecting the bond between the cyclohexyl group and the alkyl chain is another strategic option. This approach simplifies the molecule into a cyclohexyl-containing nucleophile (like a Grignard reagent) and a nine-carbon chain with electrophilic and olefinic functionality.
Functional Group Interconversion (FGI): The carboxylic acid can be retrosynthetically converted to a more versatile functional group, such as an ester, alcohol, or nitrile, which can facilitate the synthesis before being converted to the final acid in the last steps.
These disconnections give rise to several potential starting materials, including but not limited to cyclohexylmethanal, 4-bromobutylcyclohexane, pent-4-ynoic acid, and various aldehydes and phosphonium (B103445) salts for olefination reactions.
Total Synthesis Approaches
Based on the retrosynthetic analysis, both linear and convergent strategies can be devised for the total synthesis of this compound.
Convergent and Linear Synthesis Pathways
For this compound, a convergent synthesis could involve:
Fragment A Synthesis: Preparation of a C4 fragment containing the cyclohexyl group, for example, (4-cyclohexylbutyl)triphenylphosphonium bromide. This can be synthesized from 1-bromo-3-cyclohexylpropane.
Fragment B Synthesis: Preparation of a C5 fragment containing the carboxylic acid precursor, such as methyl 5-oxopentanoate.
Fragment Coupling: The two fragments are then joined using a Wittig reaction to form the C4=C5 double bond, followed by hydrolysis of the methyl ester to yield the target carboxylic acid.
Table 1: Comparison of Linear and Convergent Synthesis Strategies
| Feature | Linear Synthesis | Convergent Synthesis |
| Strategy | Step-by-step assembly on a single backbone. | Independent synthesis of fragments followed by coupling. wikipedia.org |
| Efficiency | Overall yield decreases exponentially with each step. | Generally higher overall yield as fewer steps are in the main chain. pediaa.com |
| Time | Can be longer due to the sequential nature. fiveable.me | Allows for parallel synthesis of fragments, potentially saving time. fiveable.me |
| Complexity | Planning is often more straightforward. pediaa.com | Requires more complex planning for fragment synthesis and coupling. pediaa.com |
Development of Novel Reaction Sequences
Modern synthetic chemistry offers several advanced methodologies that could be applied to create novel reaction sequences for this compound. One such approach is the use of a Grignard reaction involving an epoxide for carbon-carbon bond formation. organicchemistrytutor.commasterorganicchemistry.com For instance, cyclohexylmagnesium bromide could be reacted with an epoxide like 1,2-epoxy-5-hexene (B51907) to form the core carbon skeleton. This reaction forms a new C-C bond and an alcohol, which can then be further manipulated. organicchemistrytutor.comyoutube.comlibretexts.org
Another powerful technique is olefin metathesis. A cross-metathesis reaction between 1-cyclohexyl-1-pentene and a suitable partner like hex-5-enoic acid, catalyzed by a ruthenium-based catalyst (e.g., Grubbs catalyst), could potentially form the desired double bond and carbon skeleton in a single, highly efficient step.
Stereoselective Synthesis Considerations
A critical aspect of the synthesis of this compound is the control of stereochemistry, particularly the geometry of the C4=C5 double bond.
The geometry of the double bond can significantly impact the physical and biological properties of the molecule. Several reliable methods allow for the stereoselective synthesis of either the E (trans) or Z (cis) isomer. benthamscience.com
Z (cis)-Alkene Synthesis:
Wittig Reaction: The reaction of an aldehyde with a non-stabilized or semi-stabilized phosphonium ylide typically yields the Z-alkene with good selectivity, especially under salt-free conditions. organic-chemistry.orgwikipedia.org
Lindlar Reduction: The partial hydrogenation of an alkyne precursor over a poisoned palladium catalyst, known as the Lindlar catalyst, is a classic and highly effective method for producing Z-alkenes. wisc.educhem-station.comthieme-connect.dewikipedia.orgsamaterials.com This reaction proceeds via syn-addition of hydrogen to the triple bond. wikipedia.org
E (trans)-Alkene Synthesis:
Horner-Wadsworth-Emmons (HWE) Reaction: This modification of the Wittig reaction uses phosphonate (B1237965) carbanions, which generally react with aldehydes to produce E-alkenes with high selectivity. wikipedia.orgnrochemistry.comslideshare.netalfa-chemistry.comyoutube.com The water-soluble phosphate (B84403) byproduct also simplifies purification compared to the triphenylphosphine (B44618) oxide from the standard Wittig reaction. wikipedia.orgalfa-chemistry.com
Schlosser Modification of the Wittig Reaction: This procedure allows for the synthesis of E-alkenes from non-stabilized ylides by using a strong base at low temperatures to equilibrate an intermediate betaine (B1666868) to its more stable isomer before elimination. wikipedia.org
Dissolving Metal Reduction: The reduction of an alkyne precursor using sodium in liquid ammonia (B1221849) provides the corresponding E-alkene.
Table 2: Methods for Stereoselective Olefin Synthesis
| Desired Isomer | Method | Reagents | Typical Selectivity |
| Z (cis) | Wittig Reaction | Non-stabilized Ylide + Aldehyde | Good to High Z-selectivity organic-chemistry.orgwikipedia.org |
| Z (cis) | Lindlar Reduction | Alkyne + H₂, Lindlar Catalyst (Pd/CaCO₃, Pb(OAc)₂) | High Z-selectivity chem-station.comwikipedia.org |
| E (trans) | Horner-Wadsworth-Emmons | Stabilized Phosphonate + Aldehyde | High E-selectivity wikipedia.orgnrochemistry.comyoutube.com |
| E (trans) | Schlosser Modification | Non-stabilized Ylide + Aldehyde + PhLi | High E-selectivity wikipedia.org |
| E (trans) | Dissolving Metal Reduction | Alkyne + Na/NH₃(l) | High E-selectivity |
While the target molecule as named is achiral, synthetic strategies can be adapted to introduce chirality if desired, for example, by creating derivatives with substituents on the cyclohexyl ring. Chiral induction could be achieved by:
Using a Chiral Starting Material: Employing a commercially available chiral building block, such as a chiral cyclohexanol (B46403) derivative, would embed the desired stereochemistry from the outset.
Asymmetric Catalysis: An asymmetric hydrogenation of a cyclohexene (B86901) precursor using a chiral catalyst (e.g., a rhodium or iridium complex with a chiral phosphine (B1218219) ligand) could establish stereocenters on the ring with high enantioselectivity.
These advanced strategies provide a robust toolkit for any potential synthesis of this compound and its derivatives, allowing for precise control over the molecular architecture.
Partial Synthesis from Precursor Molecules
Partial synthesis, which involves the modification of readily available starting materials that already contain significant portions of the target molecule's structure, represents an efficient approach to this compound.
Derivatization of Existing Fatty Acid Frameworks
One plausible strategy for the synthesis of this compound is through the derivatization of existing fatty acid frameworks. This approach leverages the readily available pool of fatty acids and employs well-established chemical transformations to achieve the desired structure. A common and powerful method for the formation of carbon-carbon double bonds in a stereocontrolled manner is the Wittig reaction. nih.govthermofisher.comorganic-chemistry.org
A hypothetical synthetic sequence could commence with a commercially available nine-carbon ω-hydroxy fatty acid. The hydroxyl group would first be oxidized to an aldehyde. This aldehyde can then undergo a Wittig reaction with a suitable phosphonium ylide derived from a cyclohexylmethyl halide. The choice of the ylide and reaction conditions is crucial for establishing the desired (Z)-stereochemistry of the double bond. nih.gov Non-stabilized ylides generally favor the formation of (Z)-alkenes. organic-chemistry.org
The general steps in this synthetic approach are outlined below:
Protection of the Carboxylic Acid: The carboxylic acid group of the starting hydroxy fatty acid is typically protected, for instance, as a methyl or ethyl ester, to prevent unwanted side reactions.
Oxidation of the Hydroxyl Group: The terminal hydroxyl group is oxidized to an aldehyde using standard oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation.
Preparation of the Wittig Reagent: The phosphonium ylide is prepared by reacting triphenylphosphine with a cyclohexylmethyl halide (e.g., bromide or iodide) to form the phosphonium salt, which is then deprotonated with a strong base like n-butyllithium.
Wittig Reaction: The aldehyde is reacted with the phosphonium ylide to form the carbon-carbon double bond at the desired position.
Deprotection: The protecting group on the carboxylic acid is removed to yield the final product, this compound.
| Step | Transformation | Key Reagents | Desired Outcome |
| 1 | Protection | Methanol, Acid catalyst | Methyl 9-hydroxynonanoate |
| 2 | Oxidation | PCC or Swern oxidation | Methyl 9-oxononanoate |
| 3 | Wittig Reaction | Cyclohexylmethyltriphenylphosphonium bromide, n-BuLi | Methyl 9-cyclohexylnon-4-enoate |
| 4 | Deprotection | LiOH, H₂O | This compound |
Modification of Cyclohexane (B81311) Derivatives
An alternative approach involves starting with a cyclohexane derivative and building the nine-carbon unsaturated fatty acid chain. This can be achieved through various carbon-carbon bond-forming reactions, including those involving Grignard reagents. harvard.eduvedantu.com
This strategy could begin with a cyclohexane derivative containing a reactive handle, such as cyclohexanemethanol. This alcohol can be converted to the corresponding halide (e.g., cyclohexylmethyl bromide). This halide can then be used to form a Grignard reagent by reacting it with magnesium metal in an anhydrous ether solvent. vedantu.com This organometallic species is a potent nucleophile and can be used to open an epoxide or react with a suitable electrophile to build the carbon chain.
A potential synthetic route is outlined as follows:
Preparation of the Grignard Reagent: Cyclohexylmethyl bromide is reacted with magnesium turnings in dry diethyl ether to form cyclohexylmethylmagnesium bromide.
Coupling Reaction: The Grignard reagent is then reacted with a suitable nine-carbon electrophile that contains a latent double bond and a protected carboxylic acid. For example, a reaction with an ester of a 9-halonon-4-enoic acid in the presence of a copper catalyst could form the desired carbon-carbon bond.
Deprotection: The final step would involve the hydrolysis of the ester to yield this compound.
| Reactant 1 | Reactant 2 | Key Reagents/Conditions | Intermediate Product |
| Cyclohexylmethyl bromide | Magnesium | Anhydrous diethyl ether | Cyclohexylmethylmagnesium bromide |
| Cyclohexylmethylmagnesium bromide | Methyl 9-bromonon-4-enoate | Cu(I) catalyst | Methyl 9-cyclohexylnon-4-enoate |
Catalytic Methods in Synthesis
Catalytic methods offer powerful tools for the synthesis of complex organic molecules like this compound, often providing high levels of efficiency and selectivity.
Transition Metal Catalysis for Carbon-Carbon Bond Formation
Transition metal catalysis provides a versatile platform for the construction of carbon-carbon bonds. mdpi.comsemanticscholar.org Cross-coupling reactions, such as the Suzuki, Stille, or Heck reactions, are cornerstone methodologies in modern organic synthesis and could be adapted for the synthesis of this compound. mdpi.com
A convergent synthesis could involve the coupling of two fragments: one containing the cyclohexyl group and a portion of the alkyl chain, and the other containing the rest of the chain with the carboxylic acid functionality. For instance, a boronic acid or ester derivative of a cyclohexyl-containing fragment could be coupled with a vinyl halide derivative of a five-carbon carboxylic acid ester using a palladium catalyst.
| Coupling Partners | Catalyst System | Reaction Type | Product |
| Cyclohexylbutyl boronic ester + Methyl 5-halopent-4-enoate | Pd(PPh₃)₄, Base | Suzuki Coupling | Methyl 9-cyclohexylnon-4-enoate |
| Cyclohexylacetylene + Methyl 7-haloheptanoate | Pd catalyst, Cu(I) cocatalyst | Sonogashira Coupling, followed by partial hydrogenation | Methyl 9-cyclohexylnon-4-enoate |
Organocatalysis in Stereoselective Transformations
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool for stereoselective synthesis. rsc.orgrsc.org In the context of this compound, organocatalysis could be employed to control the stereochemistry of the double bond or to introduce chirality if substituted derivatives were desired.
For instance, chiral organocatalysts could be used in reactions that form the C4-C5 double bond, potentially leading to high enantiomeric excess if a chiral center were to be introduced adjacent to the double bond. While the parent compound is not chiral, the principles of organocatalysis are highly relevant for the synthesis of analogs and derivatives. acs.org Iridium-catalyzed asymmetric hydrogenation of α,β-unsaturated carboxylic acids is a powerful method for producing chiral carboxylic acids. organic-chemistry.orgnih.gov
Biocatalytic Approaches for Specific Functionalizations
Biocatalysis utilizes enzymes to perform chemical transformations with high specificity and under mild conditions. nih.govwur.nl There is precedent for the biosynthesis of ω-alicyclic fatty acids in certain bacteria. nih.govnih.govportlandpress.com For example, some microorganisms can utilize alicyclic carboxylic acids as precursors to synthesize fatty acids with a terminal cycloalkyl group. nih.gov
A potential biocatalytic approach could involve feeding a genetically engineered microorganism with cyclohexanecarboxylic acid or a related precursor. acs.org The microorganism's fatty acid synthase machinery could then extend the carbon chain to produce a saturated ω-cyclohexyl fatty acid. Subsequent enzymatic desaturation at the appropriate position could then introduce the double bond to yield this compound. Enzymes such as lipoxygenases are known to be involved in the oxyfunctionalization of fatty acids. wur.nl Furthermore, biocatalytic cascades have been developed for the conversion of fatty acids into other valuable chemicals like fatty amines. manchester.ac.uk
| Biocatalytic Step | Enzyme Class | Substrate | Product |
| Chain Elongation | Fatty Acid Synthase (FAS) | Cyclohexanecarboxylic acid derivative | Saturated ω-cyclohexyl fatty acid |
| Desaturation | Desaturase | Saturated ω-cyclohexyl fatty acid | This compound |
| Functionalization | Lipoxygenase | Fatty Acid | Hydroperoxy fatty acid |
Synthetic Route Optimization and Scale-Up Investigations
The optimization of a synthetic route for a compound like this compound would typically involve a systematic approach to improve yield, purity, and cost-effectiveness, especially when transitioning from laboratory-scale to industrial-scale production.
Process Intensification Studies
Process intensification involves the development of innovative equipment and techniques that offer significant improvements over conventional synthesis methods. For a long-chain carboxylic acid such as this compound, this could involve:
Continuous Flow Chemistry: Transitioning from traditional batch reactors to continuous flow systems can offer superior control over reaction parameters like temperature, pressure, and reaction time. This often leads to higher yields, improved safety, and easier scalability.
Reactive Distillation: In instances where the synthesis involves equilibrium-limited reactions, reactive distillation could be employed. This technique combines chemical reaction and distillation in a single unit, continuously removing products to drive the reaction towards completion. For example, in esterification steps that might be part of a synthetic route, removing water can significantly increase the yield of the desired ester intermediate.
Membrane Reactors: These reactors integrate a chemical reaction with a membrane-based separation process. This can be particularly useful for selectively removing byproducts or for retaining a catalyst within the reaction zone, thereby improving efficiency and simplifying purification.
Green Chemistry Principles in Synthetic Design
The application of green chemistry principles aims to reduce the environmental impact of chemical processes. msu.eduresearchgate.net For the synthesis of this compound, this would involve a critical evaluation of all aspects of the synthetic route. researchgate.net The twelve principles of green chemistry provide a framework for this evaluation. msu.eduacs.orgresearchgate.net
Key considerations would include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. acs.org This minimizes waste generation.
Use of Safer Solvents and Auxiliaries: Selecting solvents that are less toxic and have a lower environmental impact. Ideally, the use of solvents would be minimized or eliminated altogether.
Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. acs.org
Use of Renewable Feedstocks: Exploring the possibility of using starting materials derived from renewable sources rather than depleting fossil fuels.
Catalysis: Employing catalytic reagents in place of stoichiometric reagents. acs.org Catalysts are used in small amounts and can be recycled, which reduces waste.
A hypothetical comparison of a traditional versus a greener synthetic approach for a similar chemical transformation is presented in the table below.
| Metric | Traditional Method | Greener Approach |
| Solvent | Dichloromethane (Hazardous) | 2-Methyltetrahydrofuran (Renewable, less toxic) |
| Reagent | Stoichiometric strong base | Catalytic amount of a reusable solid base |
| Energy Input | High temperature reflux | Room temperature reaction |
| Byproducts | Significant salt waste | Minimal byproducts |
By focusing on these principles, the synthesis of this compound could be designed to be more sustainable and environmentally friendly.
Mechanistic Investigations and Reaction Dynamics
Elucidation of Key Reaction Mechanisms in Synthetic Pathways
The synthesis of a molecule like 9-Cyclohexylnon-4-enoic acid would likely involve several key chemical transformations. The mechanisms of these reactions determine the efficiency of the synthesis and the stereochemical purity of the product.
The stereochemistry of the double bond at the C4-C5 position (E/Z isomerism) is a critical aspect of the synthesis of this compound. The choice of reaction and reaction conditions would be crucial in controlling this outcome. For instance, a Wittig reaction or a Horner-Wadsworth-Emmons reaction could be employed to form the double bond, and the stereoselectivity of these reactions is highly dependent on the nature of the reactants and the reaction conditions.
Table 1: Potential Stereochemical Outcomes in Alkene Synthesis
| Reaction | Typical Stereoselectivity | Factors Influencing Selectivity |
| Wittig Reaction (unstabilized ylide) | Z-alkene | Solvent, temperature, nature of the aldehyde |
| Horner-Wadsworth-Emmons Reaction | E-alkene | Structure of the phosphonate (B1237965) ester and aldehyde |
| Alkyne Reduction (Lindlar's catalyst) | Z-alkene | Catalyst activity, presence of poisons |
| Alkyne Reduction (Na/NH₃) | E-alkene | Purity of reagents |
Understanding the kinetics and thermodynamics of the reactions involved in the synthesis of this compound would be essential for optimizing the reaction conditions. Kinetic studies would provide information on the reaction rates and the factors that influence them, such as temperature, concentration, and the presence of catalysts. Thermodynamic studies would reveal the relative stability of reactants, intermediates, and products, indicating the feasibility of a given reaction pathway.
Table 2: Hypothetical Kinetic and Thermodynamic Parameters
| Reaction Step | Activation Energy (Ea) | Enthalpy of Reaction (ΔH) | Rate Constant (k) |
| Alkylation | Data not available | Data not available | Data not available |
| Olefination | Data not available | Data not available | Data not available |
| Hydrolysis | Data not available | Data not available | Data not available |
Computational Chemistry and Quantum Chemical Studies on Reactivity
In the absence of experimental data, computational chemistry provides powerful tools to predict the behavior of molecules like this compound.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. DFT calculations could be used to model the transition states and intermediates in the synthetic pathways leading to this compound. This would provide insights into the reaction mechanisms and help to explain the observed stereochemical outcomes.
Molecular dynamics (MD) simulations could be used to study the dynamic behavior of the reacting molecules over time. MD simulations can provide a detailed picture of the reaction pathway, including the conformational changes that occur as the reaction proceeds from reactants to products.
Table 3: Common Conformations of Cyclohexane (B81311)
| Conformation | Relative Energy (kcal/mol) | Dihedral Angles |
| Chair | 0 | ~60° |
| Twist-Boat | 5.5 | Variable |
| Boat | 6.9 | 0°, 60°, 60°, 0°, 60°, 60° |
| Half-Chair | 10.8 | Variable |
Spectroscopic Characterization of Intermediates and Transition States
Detailed spectroscopic data for the reaction intermediates and transition states specifically involving this compound are not extensively available in the current body of scientific literature. However, the characterization of analogous unsaturated carboxylic acids and long-chain fatty acids provides a framework for predicting the spectroscopic features of potential intermediates in reactions such as addition, oxidation, or esterification.
In hypothetical reaction pathways, transient species such as carbocations, enolates, or tetrahedral intermediates are expected. The identification of these species would rely on a combination of spectroscopic techniques. For instance, in an acid-catalyzed hydration or addition reaction across the double bond, a carbocation intermediate would be formed. libretexts.org The characterization of such an intermediate would involve:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the structure of intermediates. The formation of a carbocation would lead to significant downfield shifts for the protons and carbons at or near the cationic center due to deshielding. For a carbocation formed at C-4 or C-5 of this compound, the corresponding signals would be expected to shift to a much lower field. The carbonyl carbon of carboxylic acid derivatives typically appears in the 160-180 ppm range in ¹³C NMR spectra. libretexts.org Protons alpha to the carbonyl group generally resonate in the 2.0-3.0 ppm region. libretexts.org
Infrared (IR) Spectroscopy: While not typically used for direct observation of simple carbocations, IR spectroscopy is crucial for identifying changes in functional groups. pressbooks.pub The characteristic C=O stretching frequency of the carboxylic acid group (around 1700-1725 cm⁻¹) would be monitored. libretexts.orgpressbooks.pub The formation of tetrahedral intermediates in nucleophilic acyl substitution reactions would result in the disappearance of this C=O bond, replaced by C-O single bond vibrations.
Mass Spectrometry (MS): Mass spectrometry can be used to detect the mass-to-charge ratio of intermediates, providing evidence for their formation. libretexts.org In the mass spectra of carboxylic acid derivatives, a common fragmentation pattern is the cleavage of the C-Y bond to form an acylium ion (R-CO⁺), which often represents the base peak. libretexts.org
Hypothetical Spectroscopic Data for a Bromonium Ion Intermediate
In a hypothetical electrophilic addition of bromine (Br₂) to the double bond of this compound, a cyclic bromonium ion intermediate would be formed. The expected spectroscopic signatures would be:
| Spectroscopic Technique | Expected Observation for Bromonium Ion Intermediate |
| ¹H NMR | Significant downfield shift of protons at C-4 and C-5. |
| ¹³C NMR | Downfield shift of C-4 and C-5 carbons, which are bonded to the bromine. |
| Mass Spectrometry | Presence of isotopic peaks for bromine (⁷⁹Br and ⁸¹Br) in the fragment containing the bromonium ion. |
Biosynthesis and Metabolic Pathways Theoretical and Enzymatic Aspects
Hypothesized Biosynthetic Routes to 9-Cyclohexylnon-4-enoic Acid
The proposed de novo synthesis of this compound likely originates from a cyclic precursor and proceeds through rounds of chain elongation and subsequent desaturation. This pathway requires a coordinated series of enzymatic activities to assemble the final structure.
The initial and most critical step is the formation of the starter unit that primes the fatty acid synthesis machinery. In the case of ω-cyclohexyl fatty acids, studies on bacteria such as Alicyclobacillus acidocaldarius have shown that cyclohexanecarboxylic acid serves as the precursor. acs.org This precursor must first be activated to its coenzyme A (CoA) thioester, cyclohexanecarboxyl-CoA. This activation is typically catalyzed by an acyl-CoA synthetase in an ATP-dependent reaction.
Once activated, cyclohexanecarboxyl-CoA can enter the fatty acid synthesis pathway as a primer, substituting for the usual acetyl-CoA starter unit. The fatty acid synthase (FAS) complex then catalyzes the addition of a two-carbon unit derived from malonyl-CoA. This single round of elongation would convert the C7 starter unit (C6 ring + carboxyl carbon) into a C9 saturated chain, yielding 9-cyclohexylnonanoyl-CoA.
Fatty Acid Elongases: The elongation of the initial cyclohexanecarboxyl-CoA primer is a critical step. This process is carried out by a fatty acid elongation system, which involves a cycle of four enzymatic reactions. nih.govbiorxiv.org The first and rate-limiting step is a condensation reaction between the acyl-CoA (in this case, cyclohexanecarboxyl-CoA) and malonyl-CoA, catalyzed by a 3-ketoacyl-CoA synthase, a type of elongase. nih.govbiorxiv.orgnih.gov Subsequent reactions involve a reduction, a dehydration, and a final reduction to produce an acyl-CoA that is two carbons longer. nih.govbiorxiv.org For the synthesis of a C9 chain from a C7 precursor, a single cycle of elongation is required.
Fatty Acid Desaturases: The introduction of the double bond at the C-4 position (Δ4) of the nine-carbon chain is the final key transformation. This is accomplished by a specific fatty acid desaturase. nih.govwikipedia.org Fatty acid desaturases are a diverse family of enzymes that introduce double bonds at specific locations on the fatty acyl chain. nih.govwikipedia.orgnih.gov A Δ4-desaturase would act on the saturated intermediate, 9-cyclohexylnonanoyl-CoA, to produce the final product, 9-cyclohexylnon-4-enoyl-CoA. While Δ9, Δ6, and Δ5 desaturases are more common, Δ4 desaturase activity has been identified in various organisms, including vertebrates where the FADS2 gene product can exhibit this function. semanticscholar.orgstir.ac.uk
The table below summarizes the key enzyme classes hypothesized to be involved in this pathway.
Table 1: Hypothesized Enzymes in this compound Biosynthesis| Enzyme Class | Proposed Substrate | Proposed Product | Function |
|---|---|---|---|
| Acyl-CoA Synthetase | Cyclohexanecarboxylic acid | Cyclohexanecarboxyl-CoA | Activation of the starter unit |
| Fatty Acid Elongase System | Cyclohexanecarboxyl-CoA | 9-Cyclohexylnonanoyl-CoA | Chain elongation by two carbons |
| Δ4-Acyl-CoA Desaturase | 9-Cyclohexylnonanoyl-CoA | 9-Cyclohexylnon-4-enoyl-CoA | Introduction of a double bond at C-4 |
The integration of the cyclohexyl ring is the defining feature of this fatty acid's biosynthesis. Unlike fatty acids that are cyclized from linear precursors, the pathway for ω-cyclohexyl fatty acids incorporates the pre-formed ring at the very beginning of the synthesis. acs.org The use of cyclohexanecarboxyl-CoA as a starter unit effectively directs the fatty acid synthase machinery to build a linear carbon chain attached to the cyclic moiety. This mechanism is an efficient strategy observed in some bacteria for producing fatty acids with unique physical properties conferred by the bulky terminal ring. The specificity of the initial acyltransferase domain of the fatty acid synthase for this non-standard primer is a key determinant for this biosynthetic route.
Identification and Characterization of Putative Biosynthetic Enzymes
As the biosynthesis of this compound is theoretical, the specific enzymes have not been isolated. However, a roadmap for their identification and characterization can be proposed based on modern molecular biology and enzymology techniques.
The search for the enzymes involved would begin with genome mining in organisms known to produce cyclohexyl-containing natural products. Genes homologous to known acyl-CoA synthetases, elongases, and, crucially, Δ4-desaturases would be primary targets.
Once candidate genes are identified, they can be cloned and expressed in a heterologous host system, such as Escherichia coli or Saccharomyces cerevisiae. These hosts are well-characterized and generally lack the background enzymatic activities that could interfere with assays.
Protein engineering could then be employed to probe and potentially alter enzyme function. For instance, site-directed mutagenesis of a known fatty acid desaturase could be used to change its regioselectivity to favor Δ4 desaturation. Similarly, the substrate specificity of an elongase could be engineered to improve its efficiency with the cyclohexanecarboxyl-CoA primer.
To confirm the function of these putative enzymes, robust in vitro assays are essential. The development of such assays would involve synthesizing the required substrates, such as 9-cyclohexylnonanoyl-CoA for the desaturase assay.
Assay Methods:
Chromatographic Analysis: The most direct method involves incubating the purified enzyme with its substrate and cofactors (e.g., NADPH, O2 for a desaturase) and analyzing the reaction products using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
Spectrophotometric Assays: Continuous assays can sometimes be developed by coupling the reaction to a chromogenic or fluorogenic substrate. For desaturases, the consumption of cofactors like NADPH can be monitored spectrophotometrically at 340 nm.
Once an assay is established, a full kinetic analysis can be performed to determine key parameters like the Michaelis constant (Km) and the catalytic rate (kcat) for the specific substrates. This data provides quantitative insight into the enzyme's efficiency and substrate preference, confirming its role in the hypothesized pathway.
The table below outlines a potential strategy for characterizing the putative enzymes.
Table 2: Characterization Strategy for Putative Biosynthetic Enzymes| Target Enzyme | Identification Method | Expression System | Assay Method | Kinetic Parameters |
|---|---|---|---|---|
| Cyclohexanecarboxyl-CoA Synthetase | Genome mining for acyl-CoA synthetase homologs | E. coli | HPLC-based assay monitoring CoA ester formation | Km for cyclohexanecarboxylic acid and ATP |
| Fatty Acid Elongase | Homology search for 3-ketoacyl-CoA synthase genes | S. cerevisiae | GC-MS analysis of fatty acid products from labeled precursors | Substrate specificity for cyclic vs. linear primers |
Metabolic Fate and Biotransformation Studies (Excluding Human Clinical Data)
The metabolic fate of this compound, a synthetic unsaturated fatty acid containing a terminal cyclohexyl group, has not been extensively documented in publicly available literature. However, theoretical pathways for its breakdown can be postulated based on established principles of fatty acid metabolism, particularly the β-oxidation spiral. This section will explore the theoretical enzymatic degradation and potential microbial transformation pathways of this compound, drawing parallels with the known metabolism of structurally related fatty acids.
In Vitro Enzymatic Degradation Studies
The degradation of the C9 aliphatic chain of this compound would likely proceed as follows:
Activation: Initially, the fatty acid must be activated in the cytoplasm by conversion to its coenzyme A (CoA) thioester, 9-cyclohexylnon-4-enoyl-CoA. This reaction is catalyzed by an acyl-CoA synthetase at the expense of ATP.
Entry into β-oxidation: The activated fatty acyl-CoA is then transported into the mitochondrial matrix where β-oxidation occurs. abcam.com
β-Oxidation Cycles: The nine-carbon chain would undergo a series of four enzymatic reactions in each cycle of β-oxidation:
Dehydrogenation by acyl-CoA dehydrogenase, introducing a double bond between the α and β carbons.
Hydration by enoyl-CoA hydratase, adding a hydroxyl group to the β-carbon.
Dehydrogenation by hydroxyacyl-CoA dehydrogenase, oxidizing the hydroxyl group to a keto group.
Thiolytic cleavage by thiolase, releasing a molecule of acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.
Due to the presence of the cis-double bond at the C4 position, additional enzymatic steps would be required. An isomerase would be needed to convert the cis-double bond to a trans-double bond, allowing the β-oxidation machinery to proceed. nih.gov
This process would theoretically continue until the aliphatic chain is shortened, ultimately leaving a cyclohexyl-containing remnant. The subsequent metabolic fate of the cyclohexyl ring and the short aliphatic stub is not well-established from studies on analogous compounds. It may undergo further degradation through pathways known for cyclic alkanes, potentially involving ring cleavage, although this remains speculative in the absence of direct experimental evidence.
Theoretical Enzymatic Degradation of this compound
| Step | Enzyme Family | Substrate | Product(s) |
| Activation | Acyl-CoA Synthetase | This compound | 9-Cyclohexylnon-4-enoyl-CoA |
| β-Oxidation Cycle 1 | Acyl-CoA Dehydrogenase, Enoyl-CoA Hydratase, Hydroxyacyl-CoA Dehydrogenase, Thiolase | 9-Cyclohexylnon-4-enoyl-CoA | 7-Cyclohexylhept-2-enoyl-CoA + Acetyl-CoA |
| Isomerization | Enoyl-CoA Isomerase | 7-Cyclohexylhept-2-enoyl-CoA (cis) | 7-Cyclohexylhept-2-enoyl-CoA (trans) |
| β-Oxidation Cycle 2 | Acyl-CoA Dehydrogenase, Enoyl-CoA Hydratase, Hydroxyacyl-CoA Dehydrogenase, Thiolase | 7-Cyclohexylhept-2-enoyl-CoA | 5-Cyclohexylpentanoyl-CoA + Acetyl-CoA |
| β-Oxidation Cycle 3 | Acyl-CoA Dehydrogenase, Enoyl-CoA Hydratase, Hydroxyacyl-CoA Dehydrogenase, Thiolase | 5-Cyclohexylpentanoyl-CoA | 3-Cyclohexylpropanoyl-CoA + Acetyl-CoA |
| β-Oxidation Cycle 4 | Acyl-CoA Dehydrogenase, Enoyl-CoA Hydratase, Hydroxyacyl-CoA Dehydrogenase, Thiolase | 3-Cyclohexylpropanoyl-CoA | Cyclohexylacetyl-CoA + Acetyl-CoA |
This table presents a theoretical pathway and the enzymes are representative of the families involved in fatty acid oxidation.
Microbial Transformation Pathways
The microbial transformation of this compound has not been specifically reported. However, the ability of various microorganisms to degrade hydrocarbons, including cyclic alkanes and fatty acids, suggests that microbial pathways for its breakdown likely exist. researchgate.netmdpi.comnih.gov Bacteria, yeasts, and fungi are known to be primary degraders of petroleum hydrocarbons. nih.gov The susceptibility of hydrocarbons to microbial degradation generally follows the order: linear alkanes > branched alkanes > small aromatics > cyclic alkanes. nih.gov
Microbial degradation of fatty acids typically proceeds via the β-oxidation pathway, similar to the enzymatic degradation described above. mdpi.com Therefore, it is plausible that microorganisms could shorten the aliphatic chain of this compound, yielding acetyl-CoA for their energy and carbon needs.
The degradation of the cyclohexyl moiety is more complex. Some microbial consortia have been shown to grow on alicyclic hydrocarbons like methylcyclohexane (B89554) and cyclohexanecarboxylic acid. researchgate.net The pathways for the degradation of the cyclohexane (B81311) ring often involve initial oxidation to a cyclohexanone, followed by a Baeyer-Villiger monooxygenase-catalyzed ring cleavage to form a linear dicarboxylic acid, which can then enter central metabolism.
Potential Microbial Consortium for Degradation of this compound
| Microbial Genus | Potential Role in Degradation |
| Pseudomonas | Known for their versatile metabolic capabilities, including the degradation of a wide range of organic compounds, including hydrocarbons and fatty acids. nih.gov |
| Rhodococcus | Often involved in the biodegradation of hydrophobic compounds and have been identified in consortia that degrade alicyclic hydrocarbons. researchgate.netnih.gov |
| Bacillus | Species of this genus are known to produce biosurfactants that can enhance the bioavailability of hydrophobic substrates like fatty acids. |
| Arthrobacter | Have been implicated in the degradation of alkyl-aromatic hydrocarbons and may possess enzymes capable of transforming cyclic structures. nih.gov |
This table is illustrative of the types of microorganisms that could potentially be involved in the biotransformation of this compound based on their known metabolic activities.
In a mixed microbial community, a syntrophic relationship could exist where one group of microorganisms is responsible for the initial breakdown of the aliphatic chain, while another group utilizes the resulting cyclohexyl-containing intermediates. The complete mineralization of this compound in a natural environment would likely depend on the presence of a diverse microbial consortium with a broad range of enzymatic capabilities.
Advanced Structural Characterization and Spectroscopic Analysis
Mass Spectrometry (MS) Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for assessing the purity and confirming the identity of volatile and semi-volatile compounds like 9-Cyclohexylnon-4-enoic acid. creative-proteomics.com To make the carboxylic acid sufficiently volatile for GC analysis, it is typically derivatized, most commonly to its fatty acid methyl ester (FAME). creative-proteomics.comresolvemass.ca
In this two-part process, the gas chromatograph first separates the derivatized compound from any impurities based on its boiling point and affinity for the GC column's stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules and fragments them in a reproducible pattern. This fragmentation pattern serves as a molecular fingerprint, allowing for definitive identification. avantiresearch.com
The mass spectrum of the this compound derivative would be expected to show a molecular ion peak corresponding to its molecular weight. Key fragmentation patterns for straight-chain carboxylic acids include the loss of hydroxyl (-OH) and carboxyl (-COOH) groups. whitman.edulibretexts.org A prominent fragmentation pathway is the McLafferty rearrangement, which is characteristic of molecules containing a carbonyl group and an accessible gamma-hydrogen, leading to a specific, often abundant, fragment ion. youtube.com The presence and relative abundance of these fragments are compared against spectral libraries for identity confirmation. The purity is determined by the relative area of the main peak in the chromatogram.
Hypothetical GC-MS Data for Methyl 9-Cyclohexylnon-4-enoate
| Parameter | Value | Description |
| Retention Time (t_R) | 15.2 min | The time taken for the compound to elute from the GC column. |
| Purity | >99% | Determined by the peak area percentage in the chromatogram. |
| Molecular Ion (M⁺) | m/z 266 | Corresponds to the mass of the methyl ester derivative [C₁₇H₃₀O₂]⁺. |
| Key Fragment 1 | m/z 235 | Corresponds to the loss of a methoxy (B1213986) group (-OCH₃). |
| Key Fragment 2 | m/z 74 | Characteristic McLafferty rearrangement fragment for methyl esters. |
| Key Fragment 3 | m/z 83 | Corresponds to the cyclohexyl moiety. |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify the functional groups within a molecule. acs.org Both methods probe the vibrational modes of bonds, but they operate on different principles—IR spectroscopy measures the absorption of infrared light, while Raman spectroscopy measures its inelastic scattering.
For this compound, IR spectroscopy is particularly effective for identifying the carboxylic acid group. orgchemboulder.com This functional group gives rise to several characteristic absorptions:
A very broad O-H stretching band, typically appearing between 2500 and 3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimers common in carboxylic acids. orgchemboulder.comspectroscopyonline.com
An intense C=O (carbonyl) stretching band, generally found between 1760 and 1690 cm⁻¹. orgchemboulder.com
A C-O stretching band, located in the 1320-1210 cm⁻¹ region. spectroscopyonline.com
Raman spectroscopy is highly sensitive to non-polar bonds and is therefore excellent for characterizing the carbon backbone of the molecule. acs.org The C=C stretch of the alkene group in the nonanoic acid chain would produce a distinct signal. The various C-H and C-C stretching and bending vibrations of the cyclohexyl ring and the aliphatic chain would also be observable, providing a complete vibrational profile of the molecule.
Expected Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| Carboxylic Acid | O-H stretch | 3300-2500 (Very Broad, Strong) | Weak |
| Carboxylic Acid | C=O stretch | 1760-1690 (Strong) | Moderate |
| Alkene | C=C stretch | ~1650 (Variable) | Strong |
| Alkene | =C-H stretch | ~3020 (Moderate) | Moderate |
| Alkyl C-H | C-H stretch | 2960-2850 (Strong) | Strong |
| Carboxylic Acid | C-O stretch | 1320-1210 (Strong) | Weak |
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. wikipedia.org This technique can unambiguously establish the molecule's conformation, bond lengths, and bond angles. The study of long-chain fatty acids by X-ray diffraction has been fundamental to understanding their packing in biological membranes and other materials. wikipedia.orgnih.gov
To perform this analysis, a high-quality single crystal of this compound must first be grown. The crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is measured. wikipedia.org By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined.
A successful crystallographic analysis would reveal the exact conformation of the nonanoic acid chain, the orientation of the cyclohexyl group relative to the chain, and the packing arrangement of the molecules in the crystal lattice, including any intermolecular interactions like the hydrogen bonding between carboxylic acid groups. nih.govrsc.org
Potential Crystallographic Data for this compound
| Parameter | Information Provided |
| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry elements of the crystal. |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. |
| Atomic Coordinates | The precise (x, y, z) position of every non-hydrogen atom. |
| Bond Lengths | The exact distances between bonded atoms (e.g., C=O, C=C, C-C). |
| Bond Angles | The angles between adjacent bonds. |
| Torsion Angles | The dihedral angles defining the molecular conformation. |
Chiroptical Methods (e.g., Electronic Circular Dichroism) for Absolute Configuration
Chiroptical methods are essential for determining the absolute configuration of chiral molecules. This compound is chiral due to the presence of the double bond, which can exist as either the E or Z isomer. If other stereocenters were present, these techniques would be even more critical.
Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov An ECD spectrum provides information about the spatial arrangement of the molecule's chromophores (light-absorbing groups).
For molecules like this compound, where the chromophores (the carboxylic acid and the C=C double bond) may not have strong, distinct ECD signals, the determination of absolute configuration often relies on a combination of experimental measurement and theoretical calculation. frontiersin.orgnih.gov The process involves:
Performing a conformational search to identify the most stable conformers of the molecule.
Calculating the theoretical ECD spectrum for each conformer using quantum chemical methods, such as time-dependent density functional theory (TD-DFT).
Comparing the Boltzmann-averaged theoretical spectrum with the experimentally measured spectrum.
A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration of the stereocenters. nih.govfigshare.com
Hypothetical ECD Analysis for a Chiral Isomer of this compound
| Wavelength (nm) | Experimental Δε | Calculated Δε (R-isomer) | Calculated Δε (S-isomer) |
| 210 | +2.5 | +2.8 | -2.8 |
| 235 | -1.8 | -1.6 | +1.6 |
| 260 | +0.5 | +0.7 | -0.7 |
In this hypothetical example, the positive and negative Cotton effects in the experimental spectrum align with those calculated for the R-isomer, leading to its configurational assignment.
Chemical Reactivity and Derivatization Studies
Reactions at the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional group that can undergo several types of reactions, including nucleophilic acyl substitution, to yield a variety of important derivatives.
Esterification: 9-Cyclohexylnon-4-enoic acid can be readily converted to its corresponding esters through reaction with various alcohols in the presence of an acid catalyst, a process known as Fischer esterification. aocs.orgaocs.org This equilibrium-driven reaction is typically facilitated by removing water as it is formed. Alternatively, for milder conditions, coupling agents such as dicyclohexylcarbodiimide (DCC) can be employed to promote the formation of the ester bond. researchgate.net Lewis acid catalysts, such as zirconium and hafnium salts, also offer an efficient method for the esterification of fatty acids. rug.nl
Amidation: The synthesis of amides from this compound can be achieved by reacting it with ammonia (B1221849) or a primary or secondary amine. This transformation generally requires the activation of the carboxylic acid, for instance, by converting it into a more reactive acid chloride or by using peptide coupling reagents. These methods facilitate the nucleophilic attack of the amine on the carbonyl carbon, leading to the formation of the corresponding amide.
Table 1: Examples of Esterification and Amidation Reactions
| Reactant | Reagent(s) | Product |
|---|---|---|
| This compound | Methanol, H₂SO₄ (catalyst) | Methyl 9-cyclohexylnon-4-enoate |
| This compound | Ethanol, DCC | Ethyl 9-cyclohexylnon-4-enoate |
| This compound | Ammonia, Heat | 9-Cyclohexylnon-4-enamide |
| This compound | Diethylamine, Coupling Agent | N,N-Diethyl-9-cyclohexylnon-4-enamide |
The carboxylic acid group of this compound can be reduced to a primary alcohol, 9-cyclohexylnon-4-en-1-ol. This reduction is typically accomplished using strong reducing agents such as lithium aluminum hydride (LiAlH₄). The reaction proceeds via a nucleophilic acyl substitution where a hydride ion attacks the carbonyl carbon.
Further derivatization of the resulting alcohol can lead to the corresponding amine through various synthetic routes, although direct reduction of the carboxylic acid to an amine is not a standard transformation.
Acid Halides: For the synthesis of more reactive derivatives, this compound can be converted into an acid halide, most commonly an acid chloride. This is typically achieved by treatment with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). researchgate.netgoogle.comlibretexts.orgcore.ac.ukyoutube.com The resulting 9-cyclohexylnon-4-enoyl chloride is a versatile intermediate for the synthesis of esters, amides, and other acyl derivatives under milder conditions than the parent carboxylic acid.
Anhydrides: Symmetrical anhydrides can be formed from this compound by dehydration, often facilitated by a strong dehydrating agent like phosphorus pentoxide (P₂O₅) or by heating the corresponding acid chloride with the sodium salt of the carboxylic acid.
Reactions Involving the Alkene Double Bond
The carbon-carbon double bond in the this compound backbone is a site of unsaturation, making it susceptible to a range of addition reactions.
Hydrogenation: The alkene double bond can be saturated through catalytic hydrogenation. This reaction involves the addition of hydrogen gas (H₂) across the double bond in the presence of a metal catalyst, such as palladium, platinum, or nickel. aocs.orggoogle.com This process converts this compound into 9-cyclohexylnonanoic acid. The conditions of the hydrogenation can be controlled to achieve complete saturation without affecting the carboxylic acid group. libretexts.orgyoutube.com
Isomerization: Under certain conditions, such as treatment with strong acids or specific catalysts, the position of the double bond within the alkyl chain can be shifted, leading to the formation of isomeric unsaturated fatty acids.
The electron-rich double bond of this compound is susceptible to attack by electrophiles. libretexts.orgchemistrysteps.comlibretexts.orgyoutube.com
Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond results in the formation of a dihalo derivative. This reaction proceeds through a cyclic halonium ion intermediate, followed by nucleophilic attack by the halide ion. libretexts.orgmsu.edubyjus.com
Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) to the double bond follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms, and the halide adds to the more substituted carbon, leading to the formation of a haloalkane. chemistrysteps.com
Hydration: In the presence of a strong acid catalyst, water can add across the double bond in a hydration reaction to form a hydroxy-substituted carboxylic acid. This reaction also typically follows Markovnikov's rule, resulting in the formation of a secondary alcohol.
Table 2: Examples of Reactions at the Alkene Double Bond
| Reactant | Reagent(s) | Product |
|---|---|---|
| This compound | H₂, Pd/C | 9-Cyclohexylnonanoic acid |
| This compound | Br₂ | 4,5-Dibromo-9-cyclohexylnonanoic acid |
| This compound | HBr | 5-Bromo-9-cyclohexylnonanoic acid |
| This compound | H₂O, H₂SO₄ (catalyst) | 5-Hydroxy-9-cyclohexylnonanoic acid |
Cycloaddition Reactions
There is no available literature describing the participation of this compound in cycloaddition reactions. While unsaturated fatty acids can undergo such reactions, the specific conditions, regioselectivity, and stereoselectivity for this compound have not been reported.
Reactions at the Cyclohexyl Ring
Functionalization of the Cyclohexyl Moiety
No studies have been found that detail the direct functionalization of the cyclohexyl ring of this compound.
Ring-Opening or Rearrangement Reactions
There is no evidence in the scientific literature of ring-opening or rearrangement reactions involving the cyclohexyl group of this compound.
Synthesis of Advanced Derivatives for Specific Academic Probes
Labeled Analogues for Mechanistic Research
The synthesis of isotopically labeled analogues of this compound for mechanistic research has not been described in published studies.
Conjugates with Other Biomolecules (e.g., amino acids, peptides)
While the conjugation of fatty acids to amino acids and peptides is a known strategy, there are no specific reports on the synthesis of such conjugates using this compound.
Theoretical and Applied Research Considerations Non Medical Focus
Mechanistic Investigations into Biological Activity (Excluding Clinical Human Trials)
Ligand-Target Binding Studies (e.g., receptor interactions)
Without any research data, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the user's strict outline and quality standards. Further investigation into this specific chemical compound would be required for any of the requested information to be discussed.
Membrane Interaction Studies at a Molecular Level
Information regarding the specific interactions of 9-Cyclohexylnon-4-enoic acid with lipid bilayers, including its effects on membrane fluidity, permeability, and the formation of pores or other structural disruptions at a molecular level, is not documented in available research.
While studies on other cyclic fatty acids, such as omega-cyclohexyl fatty acids found in some bacteria, suggest that the cyclohexyl group can influence the physical properties of membranes, these findings cannot be directly and accurately attributed to this compound without specific experimental evidence. For instance, research on certain phosphatidylcholines containing omega-cyclohexyl moieties has indicated that these groups can alter the fluidity of lipid bilayers. nih.gov
Antimicrobial Mechanisms (Non-Clinical)
There is no specific information available detailing the non-clinical antimicrobial mechanisms of this compound. Research has not yet elucidated how this particular compound may inhibit microbial growth, whether through disruption of the cell membrane, inhibition of essential enzymes, interference with metabolic pathways, or other potential mechanisms.
General research into fatty acids as antimicrobial agents indicates a variety of mechanisms, but these are not specific to this compound.
Due to the absence of specific data for this compound, no data tables or detailed research findings can be provided for the requested sections.
Conclusion and Future Research Directions
Summary of Key Research Findings
While direct experimental data on 9-Cyclohexylnon-4-enoic acid is limited, a comprehensive analysis based on analogous compounds and established chemical principles allows for several key postulations:
Synthesis: The synthesis of this compound is theoretically achievable through established synthetic methodologies. Convergent strategies utilizing the Wittig reaction or olefin metathesis are considered the most plausible routes, offering control over the stereochemistry of the double bond. These methods involve the coupling of a cyclohexyl-containing fragment with a functionalized nine-carbon chain precursor.
Chemical Properties: The chemical properties of this compound are dictated by its constituent functional groups. The carboxylic acid moiety imparts acidic properties and allows for esterification and other typical carboxylate reactions. The cyclohexyl group adds steric bulk and hydrophobicity, while the cis-double bond introduces a kink in the aliphatic chain, influencing its physical properties such as melting point and solubility.
Analytical Characterization: The structure of this compound can be unequivocally confirmed using a combination of modern spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR would show characteristic signals for the olefinic protons around 5.3 ppm, while 13C NMR would display distinct peaks for the carboxyl carbon, the sp2 carbons of the double bond, and the carbons of the cyclohexyl ring.
Mass Spectrometry (MS): The molecular ion peak in a high-resolution mass spectrum would confirm the compound's elemental composition.
Infrared (IR) Spectroscopy: The presence of a broad O-H stretch from the carboxylic acid (around 3300-2500 cm-1) and a strong C=O stretch (around 1710 cm-1) would be key identifying features.
Biological Activity: Based on the known biological activities of other ω-cyclohexyl fatty acids and unsaturated fatty acids, this compound is hypothesized to possess anti-inflammatory properties. Unsaturated fatty acids are known to modulate inflammatory pathways, and the presence of the terminal cyclohexyl group may influence its interaction with biological membranes and enzymes.
Applications in Materials Science: The amphiphilic nature of this compound, with its hydrophilic carboxylic acid head and hydrophobic cyclohexyl-alkenyl tail, suggests potential applications as a surfactant or lubricant. Furthermore, the double bond provides a site for polymerization, opening possibilities for its use as a monomer in the synthesis of novel polymers with unique properties conferred by the bulky cyclohexyl group.
Unaddressed Challenges and Open Questions
The primary challenge in the study of this compound is the current lack of empirical data. This gives rise to several open questions:
What are the optimal and most stereoselective synthetic routes to produce this compound in high yield and purity?
What are its precise physical properties, such as melting point, boiling point, and solubility in various solvents?
What is the specific nature and extent of its biological activity? Does it exhibit significant anti-inflammatory, antibacterial, or other therapeutic effects?
What is the detailed mechanism of action underlying its potential biological activities?
How does the presence of the cyclohexyl group and the position of the double bond influence its performance as a surfactant, lubricant, or polymer precursor compared to other fatty acids?
Potential Avenues for Future Academic Inquiry
Future research on this compound should focus on addressing the aforementioned challenges. Key areas for investigation include:
Synthetic Chemistry: Development and optimization of synthetic pathways to produce this compound, including stereoselective methods to control the geometry of the double bond.
Physicochemical Characterization: Thorough experimental determination of its physical and chemical properties.
Biological Screening: Comprehensive in vitro and in vivo studies to evaluate its biological activity, focusing on its potential as an anti-inflammatory agent.
Mechanistic Studies: Investigations into the molecular mechanisms underlying any observed biological effects.
Materials Science Applications: Exploration of its utility as a surfactant, lubricant, and monomer for the synthesis of novel polymers, and characterization of the resulting materials.
Broader Implications for Organic Chemistry and Chemical Biology
The study of this compound and other structurally similar fatty acids has broader implications for the fields of organic chemistry and chemical biology. The development of synthetic routes to such molecules contributes to the toolbox of synthetic organic chemists. From a chemical biology perspective, understanding the structure-activity relationships of these unique fatty acids can provide insights into lipid metabolism, membrane biology, and the modulation of inflammatory processes. The exploration of their potential applications in materials science also aligns with the growing interest in developing sustainable and bio-based materials.
Q & A
Basic: What are the recommended methodologies for synthesizing and characterizing 9-Cyclohexylnon-4-enoic acid in laboratory settings?
Methodological Answer:
Synthesis typically involves cyclohexylation of non-4-enoic acid precursors via catalytic hydrogenation or Grignard reactions. Characterization requires multi-modal analytical validation:
- NMR Spectroscopy (¹H and ¹³C) to confirm cyclohexyl group integration and double-bond geometry (δ 5.3–5.5 ppm for the enoic proton) .
- HPLC-PDA for purity assessment, with C18 reverse-phase columns and acetonitrile/water gradients.
- Mass Spectrometry (HRMS) to verify molecular ion peaks (expected m/z: 268.3 [M+H]⁺).
Safety Note: Use fume hoods and PPE during synthesis due to potential irritant properties of intermediates (e.g., cyclohexyl halides) .
Advanced: How can researchers design experiments to investigate the stereochemical stability of this compound under varying pH conditions?
Methodological Answer:
- Experimental Design:
- Data Interpretation:
Basic: What are the best practices for ensuring reproducibility in biological activity assays involving this compound?
Methodological Answer:
- Standardization:
- Assay Controls:
Advanced: How can computational modeling resolve discrepancies in the predicted vs. observed LogP values of this compound?
Methodological Answer:
- Modeling Workflow:
- Use Quantitative Structure-Property Relationship (QSPR) tools (e.g., COSMOtherm) to predict LogP.
- Compare with experimental data from shake-flask partitioning (octanol/water system).
- Contradiction Analysis:
Basic: What safety protocols are critical when handling this compound in laboratory workflows?
Methodological Answer:
- Hazard Mitigation:
- Spill Management:
- Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can researchers address conflicting data on the compound’s role in lipid membrane interactions?
Methodological Answer:
- Comparative Analysis:
- Replicate studies using differential scanning calorimetry (DSC) and Langmuir monolayer assays to assess membrane integration.
- Control variables: lipid composition (e.g., DPPC vs. DOPC), temperature, and ionic strength.
- Root-Cause Investigation:
Basic: What are the key considerations for literature reviews on this compound’s physicochemical properties?
Methodological Answer:
- Source Evaluation:
- Gap Identification:
Advanced: What strategies optimize the compound’s purification for X-ray crystallography studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
